molecular formula C9H9NO3S B1363521 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one CAS No. 7117-31-9

2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one

Cat. No. B1363521
CAS RN: 7117-31-9
M. Wt: 211.24 g/mol
InChI Key: SLAAUAZTLUBBDB-UHFFFAOYSA-N
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Description

2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one (DMBT-1) is a compound found in the cell walls of some bacteria, fungi, and plants. It is a member of the benzothiazinone family of compounds and is known for its antimicrobial properties. DMBT-1 has been studied for its potential application in the treatment of infectious diseases, cancer, and autoimmune diseases.

Scientific Research Applications

Pharmacological Potential

  • Potential as Diuretics and Analgesics : A study found that compounds with a free carboxy group derived from 2,2-dioxo-1-methyl-2,1-benzothiazin-4(3H)-one are of interest as potential diuretics. Additionally, carbamide derivatives of these compounds show promise as analgesics (Ukrainets et al., 2017).
  • Analgesic Properties : Another study highlighted the synthesis of various derivatives of 2,2-dioxo-1-methyl-2,1-benzothiazin-4(3H)-one, demonstrating their potential as effective analgesics. This study emphasizes the importance of the carboxy group's esterification, influencing the effectiveness of the compounds as analgesics (Ukrainets et al., 2018).

Chemical Synthesis and Structural Analysis

  • Synthesis Techniques : Research has been conducted on the synthesis methods and biological properties of various derivatives of 2,2-dioxo-1-methyl-2,1-benzothiazin-4(3H)-one. These studies include the synthesis of amino benzoic acids and their derivatives, which have shown significant analgesic properties (Ukrainets et al., 2015).
  • Molecular Conformation Studies : Molecular and crystal structures of certain derivatives have been studied using techniques like X-ray diffraction analysis and NMR spectroscopy. These studies provide insights into the correlation between molecular conformations and the potency of their analgesic effects (Ukrainets et al., 2018).

Biological Activity

  • Anti-inflammatory and Analgesic Effects : Various studies have demonstrated the anti-inflammatory and analgesic effects of 2,2-dioxo-1-methyl-2,1-benzothiazin-4(3H)-one derivatives. These compounds have been tested on animal models and compared with known drugs like Lornoxicam and Diclofenac, showing promising results (Ukrainets et al., 2018).

Novel Compound Synthesis

  • Development of New Heterocycles : Research has led to the synthesis of novel heterocycles, including 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide and related compounds. These new heterocycles expand the scope of research in this chemical class (Coppo & Fawzi, 1998).

properties

IUPAC Name

1-methyl-2,2-dioxo-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-10-8-5-3-2-4-7(8)9(11)6-14(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAAUAZTLUBBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372102
Record name 1-Methyl-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7117-31-9
Record name 1-Methyl-2lambda~6~,1-benzothiazine-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7117-31-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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